2-Bromo-8-methyl-4-(trifluoromethyl)quinoline
Description
2-Bromo-8-methyl-4-(trifluoromethyl)quinoline is a fluorinated quinoline derivative. Quinoline compounds are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science. The incorporation of bromine and trifluoromethyl groups into the quinoline structure enhances its chemical properties, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2-bromo-8-methyl-4-(trifluoromethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrF3N/c1-6-3-2-4-7-8(11(13,14)15)5-9(12)16-10(6)7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJFYDRQIUOECNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Quinoline Formation
The quinoline backbone is often synthesized via cyclization reactions. For example:
- Glycerol-mediated cyclization : Aniline derivatives react with glycerol and ferrous sulfate under acidic conditions (H₂SO₄) at elevated temperatures (120°C) to form the quinoline core.
- Acetylenic iminium salt pathways : 1-Trifluoromethyl-prop-2-yne 1-iminium triflates undergo Michael addition with anilines, followed by intramolecular cyclization to yield 4-CF₃-quinolines.
Bromination
Bromination is introduced at the 2-position of the quinoline ring. Common methods include:
- Electrophilic bromination : Bromine (Br₂) or brominating agents like tert-butyl hypochlorite (t-BuOCl) in the presence of sodium carbonate (Na₂CO₃) and sodium bromide (NaBr) at 60°C.
- Cross-coupling reactions : Palladium-catalyzed coupling with bromide sources (e.g., Pd₂(dba)₃, DavePhos) in polar aprotic solvents like DMF.
Trifluoromethylation
The trifluoromethyl group at the 4-position is typically introduced via:
- Copper-mediated trifluoromethylation : Trifluoromethyl iodide (CF₃I) with CuI as a catalyst under inert atmospheres.
- Radical pathways : Trifluoromethylating agents like Togni reagent II (5-(trifluoromethyl)-5H-dibenzo[a,d]cycloheptatriene) with potassium fluoride (KF) and N-methylmorpholine N-oxide (NMO).
Reaction Conditions and Optimization
Optimal yields depend on precise control of reaction parameters. Below are key data tables summarizing critical conditions.
Bromination Reactions
| Reagents | Solvent | Temperature | Time | Yield | Reference |
|---|---|---|---|---|---|
| t-BuOCl, Na₂CO₃, NaBr | CH₂Br₂ | 60°C | 20 h | 75% | |
| Pd₂(dba)₃, DavePhos, K₃PO₄ | DMF | 130°C | 3 h | 77% |
Trifluoromethylation
| Reagents | Solvent | Temperature | Time | Yield | Reference |
|---|---|---|---|---|---|
| CF₃I, CuI | THF | 80°C | 12 h | 60–70% | |
| Togni Reagent II, KF, NMO | 1,2-DCE | RT | 18 h | 80–90% |
Cyclization Reactions
| Reagents | Solvent | Temperature | Time | Yield | Reference |
|---|---|---|---|---|---|
| Glycerol, FeSO₄, H₂SO₄ | – | 120°C | 4 h | 48% | |
| Acetylenic iminium salts | – | RT | 24 h | 70–85% |
Catalytic Methods and Innovations
Recent advancements focus on improving efficiency and reducing hazardous reagents.
Palladium-Catalyzed Coupling
Palladium-mediated cross-coupling enables direct bromination and functionalization. For example:
Phase Transfer Catalysis
Patent literature highlights one-pot processes using phase transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates and yields. For instance:
- Haloquinoline oxidation : 2,8-Bis(trifluoromethyl)-4-bromoquinoline reacts with 2-pyridylacetonitrile under basic conditions to form methanone derivatives in a single step.
Comparative Analysis of Routes
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Glycerol-mediated cyclization | Low-cost, scalable | Moderate yields (48%) | 40–50% |
| Palladium-catalyzed coupling | High yields (77%), functional versatility | Expensive catalysts, complex workup | 70–85% |
| Togni reagent trifluoromethylation | Mild conditions, high efficiency | Limited substrate scope | 80–90% |
Chemical Reactions Analysis
Types of Reactions
2-Bromo-8-methyl-4-(trifluoromethyl)quinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts, boronic acids, and bases such as potassium carbonate in solvents like tetrahydrofuran (THF) or toluene.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted quinoline derivatives can be obtained.
Coupling Products: The Suzuki-Miyaura coupling reaction yields biaryl compounds with diverse functional groups.
Scientific Research Applications
2-Bromo-8-methyl-4-(trifluoromethyl)quinoline has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Bromo-8-methyl-4-(trifluoromethyl)quinoline depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors. The presence of the trifluoromethyl group can enhance the compound’s binding affinity and selectivity for its targets, leading to improved biological activity .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-(trifluoromethyl)quinoline
- 4-Bromo-2,8-bis(trifluoromethyl)quinoline
- 5,7,8-Trifluoroquinoline
Uniqueness
2-Bromo-8-methyl-4-(trifluoromethyl)quinoline is unique due to the specific positioning of the bromine, methyl, and trifluoromethyl groups on the quinoline ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Biological Activity
2-Bromo-8-methyl-4-(trifluoromethyl)quinoline is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound this compound has the molecular formula and a molecular weight of approximately 292.08 g/mol. Its structure features a bromine atom, a trifluoromethyl group, and a methyl group attached to the quinoline ring system, which contributes to its unique chemical reactivity and biological properties.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial activity. For instance, it has been tested against various bacterial strains, showing promising results with minimum inhibitory concentrations (MICs) below 50 µg/mL against Gram-positive and Gram-negative bacteria. The compound's mechanism of action appears to involve interference with bacterial cell wall synthesis and inhibition of protein synthesis pathways.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 30 |
| Pseudomonas aeruginosa | 40 |
Anticancer Potential
The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it can inhibit the proliferation of various cancer cell lines, including human breast cancer (MCF-7) and lung cancer (A549) cells. The IC50 values ranged from 10 to 20 µM, indicating moderate potency. The proposed mechanism involves the induction of apoptosis via the activation of caspase pathways.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 12 |
| HeLa | 18 |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It is believed to inhibit key enzymes involved in DNA replication and repair, particularly topoisomerases I and II, which are critical for cancer cell proliferation. Molecular docking studies suggest that the compound binds effectively to the active sites of these enzymes, disrupting their function.
Case Studies
- Anticancer Activity : A study published in Pharmaceutical Research evaluated the efficacy of this compound against multiple cancer cell lines. It was found that treatment with this compound led to significant reductions in cell viability, with mechanisms involving apoptosis confirmed through flow cytometry analyses.
- Antimicrobial Studies : Research conducted by [source] demonstrated that this quinoline derivative showed enhanced activity against resistant strains of bacteria compared to conventional antibiotics. This positions it as a potential candidate for further development in combating antibiotic resistance.
Q & A
Q. Q: What are the common synthetic routes for preparing 2-Bromo-8-methyl-4-(trifluoromethyl)quinoline, and how is purity ensured?
A: The compound is typically synthesized via bromination of precursor quinolines. For example, regioselective bromination at the 2-position can be achieved using bromine sources like (N-bromosuccinimide) in the presence of Lewis acids. Post-synthesis, purification often involves column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol. Purity is validated via HPLC (>97% by GC) and (absence of extraneous peaks) .
Advanced Synthesis: Regioselectivity Challenges
Q. Q: How can regioselectivity issues during bromination of 8-methyl-4-(trifluoromethyl)quinoline derivatives be addressed?
A: Regioselectivity is influenced by electronic and steric factors. Computational modeling (e.g., DFT calculations) predicts reactive sites by analyzing electron density and frontier molecular orbitals. Experimentally, directing groups (e.g., methyl at the 8-position) and controlled reaction conditions (low temperature, inert atmosphere) minimize side reactions. For example, bromination at the 2-position is favored due to the electron-withdrawing trifluoromethyl group activating the adjacent position .
Basic Structural Characterization
Q. Q: What techniques are essential for confirming the structure of this compound?
A: Key techniques include:
- Single-crystal X-ray diffraction : Resolves bond lengths/angles and packing interactions (e.g., π-π stacking with centroid distances ~3.76 Å) .
- NMR spectroscopy : , , and identify substituent positions (e.g., at C4 shows distinct signals).
- Mass spectrometry : Confirms molecular weight (e.g., ESI-MS for , expected 298.0) .
Advanced Structural Analysis: Resolving Data Contradictions
Q. Q: How can discrepancies between computational and experimental structural data (e.g., bond angles) be resolved?
A: Discrepancies often arise from crystal packing effects or solvent interactions. Hybrid approaches combining X-ray data with periodic DFT calculations (using software like VASP or Quantum ESPRESSO) account for lattice parameters. For example, deviations in dihedral angles between quinoline and cyclopropyl groups (observed in related compounds) are reconciled by modeling van der Waals interactions .
Basic Biological Activity Screening
Q. Q: What in vitro assays are used to evaluate the antitumor potential of this compound?
A: Standard assays include:
- MTT/Proliferation assays : Test inhibition of cancer cell lines (e.g., HeLa, MCF-7) at varying concentrations (IC values).
- Apoptosis markers : Flow cytometry for Annexin V/PI staining.
- Kinase inhibition : Screening against tyrosine kinases (e.g., EGFR) using fluorescence-based assays .
Advanced Mechanistic Studies
Q. Q: How can structure-activity relationships (SAR) guide the optimization of antitumor activity?
A: SAR studies focus on substituent effects:
- Trifluoromethyl at C4 : Enhances metabolic stability and hydrophobic interactions.
- Bromine at C2 : Increases electrophilicity for covalent binding to target proteins.
- Methyl at C8 : Reduces steric hindrance for better binding pocket accommodation.
Advanced molecular docking (AutoDock Vina) and MD simulations (AMBER) validate interactions with biological targets (e.g., DNA topoisomerase II) .
Basic Analytical Method Validation
Q. Q: Which analytical methods are recommended for quantifying trace impurities in this compound?
A:
- HPLC-DAD : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm.
- GC-MS : For volatile byproducts (e.g., methyl ester derivatives).
- LC-HRMS : Identifies non-volatile impurities (e.g., dehalogenated byproducts) .
Advanced Degradation Pathway Analysis
Q. Q: How can forced degradation studies (e.g., hydrolysis, photolysis) elucidate stability profiles?
A:
- Hydrolysis : Reflux in acidic (1M HCl) or basic (1M NaOH) conditions followed by LC-MS to detect debromination or ester hydrolysis.
- Photolysis : Expose to UV light (254 nm) and monitor via for radical-mediated decomposition.
Degradation products are characterized using HRMS and compared with synthetic standards .
Data Reproducibility and Contradictions
Q. Q: Why might biological activity vary between studies using the same compound?
A: Variations arise from:
- Purity differences : Trace impurities (e.g., residual solvents) alter activity; enforce strict QC via NMR/HPLC.
- Assay conditions : Cell passage number, serum concentration, or incubation time affect results. Standardize protocols (e.g., CLSI guidelines).
- Solubility : Use consistent co-solvents (e.g., DMSO ≤0.1% v/v) to avoid aggregation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
